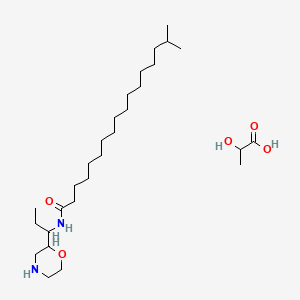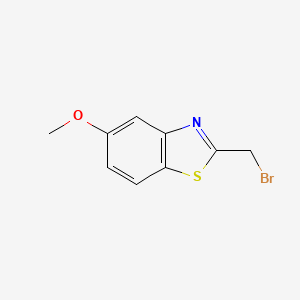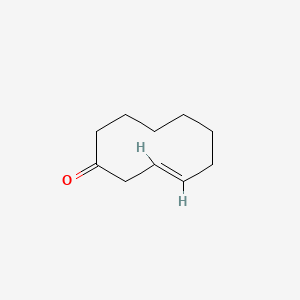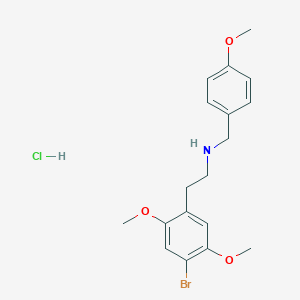
D-果糖-1,6-二磷酸三钠盐八水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
磷酸果糖三钠具有广泛的科学研究应用,包括:
化学: 它用作各种化学反应和涉及糖磷酸酯的研究中的试剂。
生物学: 研究该化合物在细胞代谢和能量产生中的作用。
作用机制
磷酸果糖三钠通过刺激无氧糖酵解发挥作用,无氧糖酵解是一种在低氧条件下产生三磷酸腺苷的代谢途径。 这一过程有助于在缺血事件期间维持细胞能量水平。 该化合物靶向糖酵解途径中的关键酶,增强其活性并促进三磷酸腺苷的产生 .
生化分析
Biochemical Properties
D-Fructose-1,6-diphosphate trisodium salt octahydrate is a precursor of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate in the glycolytic pathway . It acts as an allosteric activator of enzymes such as pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase . It also inhibits acetate kinase .
Cellular Effects
D-Fructose-1,6-diphosphate trisodium salt octahydrate influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is an intermediate in the synthesis of ATP, which is necessary for the production of energy . It also plays a role in collagen and ATP levels in heart tissue .
Molecular Mechanism
At the molecular level, D-Fructose-1,6-diphosphate trisodium salt octahydrate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is used as a substrate to identify and characterize enzymes such as fructose-1,6-bisphosphate aldolase(s) and fructose-1,6-bisphosphatase(s) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Fructose-1,6-diphosphate trisodium salt octahydrate change over time . It is recommended to store the product at -20°C under desiccating conditions . The product can be stored for up to 12 months .
Dosage Effects in Animal Models
The effects of D-Fructose-1,6-diphosphate trisodium salt octahydrate vary with different dosages in animal models
Metabolic Pathways
D-Fructose-1,6-diphosphate trisodium salt octahydrate is involved in the glycolytic pathway . It interacts with enzymes or cofactors in this pathway .
准备方法
合成路线和反应条件
磷酸果糖三钠是通过果糖的磷酸化合成的。 该过程包括果糖与磷酸在氢氧化钠存在下反应,形成二磷酸果糖的三钠盐 . 反应条件通常需要控制温度和pH值,以确保形成所需的产物。
工业生产方法
在工业环境中,磷酸果糖三钠的生产涉及使用微生物的大规模发酵过程。 这些微生物经过基因工程改造,能够产生高产量的这种化合物。 然后对发酵液进行纯化处理,包括过滤和结晶,以获得纯的三钠盐 .
化学反应分析
反应类型
磷酸果糖三钠经历几种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成各种氧化产物。
还原: 它可以在特定条件下被还原以产生还原糖磷酸酯。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 取代反应通常涉及胺或硫醇等亲核试剂.
主要产物
从这些反应中形成的主要产物包括各种磷酸化糖及其衍生物。 这些产物通常用于进一步的生化研究和应用 .
相似化合物的比较
类似化合物
1,6-二磷酸果糖: 另一种参与糖酵解的糖磷酸酯。
6-磷酸葡萄糖: 一种在细胞代谢中起关键作用的葡萄糖衍生物。
5-磷酸核糖: 参与磷酸戊糖途径的糖磷酸酯.
独特性
磷酸果糖三钠由于其在刺激无氧糖酵解方面的特定作用以及其在心血管和呼吸系统疾病中的潜在治疗应用而具有独特性。 与其他糖磷酸酯不同,它具有独特的机制,使其在针对缺血条件的研究中特别有价值 .
属性
CAS 编号 |
81028-91-3 |
|---|---|
分子式 |
C6H27Na3O20P2 |
分子量 |
550.18 g/mol |
IUPAC 名称 |
trisodium;[2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;octahydrate |
InChI |
InChI=1S/C6H14O12P2.3Na.8H2O/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;;;;;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;8*1H2/q;3*+1;;;;;;;;/p-3 |
InChI 键 |
BUMXRRGJJDMPRT-UHFFFAOYSA-K |
SMILES |
C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
手性 SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)(O)[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
规范 SMILES |
C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
同义词 |
1,6-bis(dihydrogen phosphate)-D-fructose, trisodium salt, octahydrate |
产品来源 |
United States |
Q1: What is the historical significance of D-Fructose-1,6-diphosphate trisodium salt octahydrate in understanding cellular energy production?
A: The discovery of D-Fructose-1,6-diphosphate trisodium salt octahydrate, then referred to as the Harden-Young ester, was pivotal in unraveling the complexities of glycolysis, the fundamental process by which cells break down glucose for energy. This compound was identified as a key intermediate in this pathway, highlighting the role of phosphate groups in energy transfer within the cell []. This discovery significantly advanced our understanding of bioenergetics.
Q2: How does D-Fructose-1,6-diphosphate trisodium salt octahydrate participate in the glycolysis pathway?
A: D-Fructose-1,6-diphosphate trisodium salt octahydrate is a product of the phosphorylation of fructose-6-phosphate, a crucial step in the glycolytic pathway. This reaction, catalyzed by the enzyme phosphofructokinase, is essentially irreversible and commits the cell to metabolizing glucose through glycolysis. The subsequent cleavage of D-Fructose-1,6-diphosphate trisodium salt octahydrate yields two three-carbon molecules, further driving energy production within the cell [].
Q3: Beyond its role in glycolysis, are there other biological functions associated with D-Fructose-1,6-diphosphate trisodium salt octahydrate?
A: While primarily recognized for its role in energy metabolism, D-Fructose-1,6-diphosphate trisodium salt octahydrate has been implicated in other cellular processes. Research suggests it may influence enzymatic synthesis by interacting with phosphate groups, crucial components in various biosynthetic pathways []. Further investigation is needed to fully elucidate these additional roles.
Q4: Can you elaborate on the study utilizing a rabbit model to evaluate the effects of aspirin and clopidogrel on arterial thrombosis, and how D-Fructose-1,6-diphosphate trisodium salt octahydrate was relevant in this research?
A: This research employed a modified thread-drawing technique to induce arterial thrombosis in rabbits, aiming to establish a reliable model for studying antithrombotic drugs []. D-Fructose-1,6-diphosphate trisodium salt octahydrate was utilized as a biomarker to assess the degree of thrombosis. Elevated levels of this compound, along with other markers like D-dimer and tissue factor, indicated the presence and severity of thrombosis in the rabbit model. The study demonstrated the effectiveness of aspirin and clopidogrel in mitigating thrombosis, reflected in reduced levels of these biomarkers [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2S)-2-Methylbutyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B593652.png)
![9-Oxa-4-thiabicyclo[6.1.0]nonane](/img/structure/B593653.png)


![1-(2,2-Diphenylethyl)-3-[3-[5-[3-(2,2-diphenylethylcarbamothioylamino)propylamino]pentylamino]propyl]thiourea](/img/structure/B593657.png)

